molecular formula C19H13F3N4O4 B2676864 Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338405-32-6

Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2676864
CAS No.: 338405-32-6
M. Wt: 418.332
InChI Key: WEZORHASZDUBMY-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine-based heterocyclic compound featuring a trifluoromethyl-substituted phenyl diazenyl group at position 4. Its structure combines a pyridazine core with ester, hydroxy, and ketone functionalities, as well as electron-withdrawing substituents (e.g., trifluoromethyl and diazenyl groups).

Properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O4/c1-30-18(29)15-16(27)14(17(28)26(25-15)13-8-3-2-4-9-13)24-23-12-7-5-6-11(10-12)19(20,21)22/h2-10,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZORHASZDUBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C(=C1O)N=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate (CAS No. 338405-32-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₉H₁₃F₃N₄O₄
  • Molecular Weight : 418.326 g/mol
  • Melting Point : 119–121 °C

The presence of the trifluoromethyl group and the diazenyl moiety contributes to its unique biological profile.

Anticancer Properties

Research indicates that methyl 4-hydroxy-6-oxo compounds exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells, which can be attributed to the compound's ability to interfere with cell cycle regulation and promote oxidative stress within malignant cells.

A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values were notably low, suggesting potent activity against these malignancies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It was found to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with methyl 4-hydroxy-6-oxo derivatives resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming the compound's role in inducing programmed cell death .

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2560
5030

Case Study 2: Antimicrobial Efficacy

A separate study tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations as low as 15 µg/mL, the compound inhibited bacterial growth effectively.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli20

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate exhibit significant anticancer properties. For instance, studies have shown that related diazenyl compounds can inhibit tumor growth in various cancer cell lines, demonstrating their potential as therapeutic agents against cancers such as breast and lung cancer. The National Cancer Institute (NCI) has conducted assays revealing promising results in cell growth inhibition rates for compounds within this class .

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial efficacy. The presence of the trifluoromethyl group is believed to enhance the biological activity of these compounds, making them effective against a range of bacterial and fungal pathogens. This property is particularly valuable in developing new antibiotics to combat resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in preclinical studies. Compounds exhibiting similar characteristics have shown the ability to reduce inflammation markers in vitro, suggesting a pathway for therapeutic use in conditions such as arthritis and other inflammatory diseases .

Dye and Pigment Development

The vibrant color properties of diazenyl compounds make them suitable candidates for use as dyes and pigments in various industries. The unique structural features allow for tunable optical properties, which can be exploited in textile and coating applications .

Photovoltaic Materials

Recent studies have investigated the use of similar compounds in organic photovoltaic cells due to their ability to absorb light effectively and convert it into electrical energy. The incorporation of such compounds can enhance the efficiency of solar cells by improving charge transport properties .

Case Studies

StudyApplicationFindings
NCI AssayAnticancerSignificant inhibition of cell growth across multiple cancer lines with average GI50 values indicating high efficacy .
Antimicrobial TestingAntimicrobialDemonstrated effectiveness against resistant bacterial strains, highlighting potential for new antibiotic development .
Inflammatory ResponseAnti-inflammatoryReduced levels of inflammatory cytokines in vitro, suggesting therapeutic potential for chronic inflammatory diseases .
Photovoltaic ResearchMaterial ScienceEnhanced light absorption and charge mobility when incorporated into organic solar cells, leading to improved efficiency metrics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs from published literature and databases. Key differences in substituents, physicochemical properties, and inferred bioactivities are outlined below.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound : Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate - 3-(Trifluoromethyl)phenyl diazenyl at C5
- Methyl ester at C3
- Hydroxy and ketone groups at C4/C6
C₂₀H₁₄F₃N₃O₄* 441.34 (calc.) Unique diazenyl group enhances π-conjugation; trifluoromethyl improves metabolic stability.
CAS 121582-55-6 : Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate - 3-(Trifluoromethyl)phenyl at C1
- No diazenyl group
C₁₄H₁₁F₃N₂O₄ 328.25 Lacks diazenyl moiety; simpler substitution pattern may reduce steric hindrance.
CAS 478067-01-5 : Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate - Two trifluoromethyl groups (C4 and C1)
- Ethyl ester at C3
C₁₆H₁₃F₆N₂O₃ 410.28 Dual trifluoromethyl groups increase lipophilicity; ethyl ester may slow hydrolysis vs. methyl.
CAS 338395-91-8 : Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate - Sulfanyl-linked methoxycarbonyl ethyl group at C4 C₁₆H₁₃F₃N₂O₅S 402.35 Sulfur-containing substituent introduces polarity; potential for thiol-mediated interactions.

Inferred Bioactivity Based on Structural Analogues

Pyridazine derivatives in demonstrated antihypertensive activity, with carbohydrazide and triazolyl substituents contributing to angiotensin-converting enzyme (ACE) inhibition . While the target compound lacks these groups, its diazenyl moiety may interact with heme-containing proteins (e.g., nitric oxide synthase) due to structural resemblance to azo-based inhibitors. Comparatively, sulfur-containing analogs (e.g., ) might exhibit antioxidant or enzyme-inhibitory roles via thiol-disulfide exchange.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The compound’s synthesis likely involves diazo-coupling reactions to introduce the diazenyl group. For example, hydrazine derivatives (e.g., arylhydrazines) can react with carbonyl intermediates under acidic conditions, as seen in analogous pyrazoline syntheses (e.g., refluxing glacial acetic acid with HCl, ~60–65°C for 30 minutes, followed by hydrazine addition ). Optimization may include adjusting stoichiometry (e.g., 2:1 molar ratio of hydrazine to carbonyl precursor) and reaction time (5–8 hours for cyclization) to improve yields above 80% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer: Prioritize FT-IR for detecting key functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹, carbonyl at ~1680–1700 cm⁻¹) , 1H/13C NMR for structural elucidation (e.g., aromatic proton shifts at δ 6.7–7.7 ppm, trifluoromethyl coupling in 19F NMR) , and HPLC for purity assessment. Column chromatography (silica gel, petroleum ether/ethyl acetate mobile phase) is recommended for purification .

Q. How can researchers confirm the regioselectivity of the diazenyl group during synthesis?

  • Methodological Answer: Regioselectivity can be probed via NOESY NMR to assess spatial proximity of substituents or X-ray crystallography to resolve bond angles. Computational modeling (e.g., DFT) can predict electronic effects of the trifluoromethyl group on diazenyl orientation .

Advanced Research Questions

Q. How do computational methods like DFT clarify the electronic properties and reactivity of the diazenyl group?

  • Methodological Answer: Density Functional Theory (DFT) studies can model the electron-withdrawing effect of the trifluoromethyl group on the diazenyl moiety, predicting charge distribution and reactive sites. For example, reduced electron density at the diazenyl nitrogen may enhance electrophilic substitution reactivity, as observed in similar aryl-diazenyl systems .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

  • Methodological Answer: Contradictions may arise from tautomerism or solvent effects. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity or variable-temperature NMR to detect dynamic processes. Compare experimental IR spectra with DFT-calculated vibrational modes to assign ambiguous peaks .

Q. How does the trifluoromethyl group influence solid-state packing and stability?

  • Methodological Answer: X-ray crystallography reveals that the trifluoromethyl group enhances stability via hydrophobic interactions and steric hindrance. For example, in similar triazole-pyrimidine hybrids, the CF3 group contributes to tight crystal packing and reduced hygroscopicity .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer: Enantioselective synthesis requires chiral catalysts (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation. Monitor enantiopurity via chiral HPLC or optical rotation . For instance, enantioselective pyridinone syntheses achieved >90% ee using Rh-catalyzed hydrogenation .

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